molecular formula C8H14O4S2 B1585385 Ethylene bis(3-mercaptopropionate) CAS No. 22504-50-3

Ethylene bis(3-mercaptopropionate)

Cat. No. B1585385
CAS RN: 22504-50-3
M. Wt: 238.3 g/mol
InChI Key: HAQZWTGSNCDKTK-UHFFFAOYSA-N
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Description

Ethylene bis(3-mercaptopropionate) is a chemical compound with the molecular formula C8H14O4S2 . It is also known by other names such as Ethylene Glycol Bis (3-Mercaptopropionate) and 2-[(3-sulfanylpropanoyl)oxy]ethyl 3-sulfanylpropanoate . It is used in the design of processable shape memory polymer systems for biomedical applications .


Molecular Structure Analysis

The molecular structure of Ethylene bis(3-mercaptopropionate) can be represented by the InChI code: 1S/2C3H6O2S.C2H6O2/c24-3(5)1-2-6;3-1-2-4/h26H,1-2H2,(H,4,5);3-4H,1-2H2 .


Physical And Chemical Properties Analysis

Ethylene bis(3-mercaptopropionate) is a liquid at 20°C . It has a molecular weight of 238.32 . It has a flash point of 255°C . The specific gravity at 20/20 is 1.23 . The refractive index is 1.51 .

Scientific Research Applications

Electrochemical Analysis

  • Reduction of Thorium: The reduction of thorium at the dropping mercury electrode in the presence of ethylene bis(3-mercaptopropionate) is irreversible and kinetically controlled. This finding is significant in electrochemistry, especially in the analysis of thorium behavior (Saxena & Chaturvedi, 1973).

Polymerization and Catalysis

  • Group 3 Metal Catalysts for Polymerization: Ethylene bis(3-mercaptopropionate) plays a role in the polymerization of ethylene and α-olefins, particularly when using group 3 organometallic catalysts (Gromada, Carpentier, & Mortreux, 2004).
  • Ethylene Polymerization Catalysts: In combination with certain complexes and cocatalysts, ethylene bis(3-mercaptopropionate) contributes to the development of highly active catalyst systems for ethylene polymerization (Bando et al., 2003).

Chemical Modification and Functionalization

  • Modification of Poly(3-hydroxyalkanoate)s: It is used in chemical modifications, such as transesterification reactions and addition reactions for medical and industrial applications (Erduranlı, Hazer, & Borcakli, 2008).

Photopolymerization and Coatings

  • Thiol-ene Photopolymerization Coatings: Ethylene bis(3-mercaptopropionate) derivatives are evaluated in thiol-ene photopolymerization, influencing the thermomechanical and coatings properties of materials (Wutticharoenwong & Soucek, 2009).

Polymerization Behavior

  • Ethylene Polymerization Behavior: Research demonstrates its utility in analyzing the polymerization behavior of ethylene using various complexes (Esteruelas et al., 2003).

Peptide Synthesis

  • Synthesis of Peptide Alkylthioesters: It's utilized in the synthesis of peptide alkylthioesters, crucial for protein synthesis using Native Chemical Ligation (Dheur et al., 2011).

Material Science

  • Functionalization of Polymers: Ethylene bis(3-mercaptopropionate) is employed in the functionalization of polymers like polystyrene and poly(methyl methacrylate), impacting their degradation properties (Bonnans-Plaisance, Levesque, & Toulin, 2001).

Safety And Hazards

Ethylene bis(3-mercaptopropionate) is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-sulfanylpropanoyloxy)ethyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c9-7(1-5-13)11-3-4-12-8(10)2-6-14/h13-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQZWTGSNCDKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51158-47-5
Record name Polyethylene glycol bis(3-mercaptopropionate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51158-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2066804
Record name 1,2-Ethanediyl 3'-mercaptopropionate
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URL https://comptox.epa.gov/dashboard/DTXSID2066804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene bis(3-mercaptopropionate)

CAS RN

22504-50-3
Record name 1,1′-(1,2-Ethanediyl) bis(3-mercaptopropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22504-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol bis(3-mercaptopropionate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediyl 3'-mercaptopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis(3-mercaptopropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.934
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Record name ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
RS Saxena, US Chaturvedi - Journal of Electroanalytical Chemistry and …, 1972 - Elsevier
Organic compounds containing sulphydryl groups have marked ability for producing catalytic hydrogen waves. A characteristic feature of sulphur-containing catalysts is the sharp …
Number of citations: 2 www.sciencedirect.com
RS Saxena, US Chaturvedi - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
RESULTS AND DISCUSSION The reduction of thallium (I) in varying concentrations of ligand was found to be reversible and diffusion controlled. The half-wave potential values …
Number of citations: 4 www.sciencedirect.com
RS Saxena, US Chaturvedi - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
RESULTS AND DISCUSSION The reduction of indium (Ill) in varying concentrations of ligand was found to be reversible and diffusion controlled involving three electron transfer process…
Number of citations: 2 www.sciencedirect.com
RS Saxena, US Chaturvedi - Monatshefte für Chemie/Chemical Monthly, 1973 - Springer
The reduction of thorium at the dropping mercury electrode in presence of ethylene bis(3-mercaptopropionate) has been found to be irreversible and kinetically controlled. The kinetics …
Number of citations: 3 link.springer.com
RS Saxena - 1972 - pascal-francis.inist.fr
Keyword (fr) URANIUM VI COMPOSE URANIUM VI ION REDUCTION ELECTROCHIMIQUE POLAROGRAPHIE SOLVANT ORGANIQUE ETHANEDIOL-1, 2 DERIVE ETHANEDIOL-1, 2…
Number of citations: 2 pascal-francis.inist.fr
M Alrefai, M Maric - Journal of Polymer Science, 2023 - Wiley Online Library
Photopolymerization of a hybrid methacrylate‐norbornene‐thiol system is used for the solvent‐free synthesis of polymers with tunable physical and mechanical properties. We …
Number of citations: 0 onlinelibrary.wiley.com
M Alrefai, V Meola, M Maric - Journal of Polymer Science, 2023 - Wiley Online Library
Homo and statistical copolymerization reactions of ethylene glycol dicyclopentenyl ether methacrylate (EGDEMA) and a vegetable‐oil based methacrylic ester C13MA (average alkyl …
Number of citations: 0 onlinelibrary.wiley.com
RC Paul, KS Dhindsa, SC Ahluwalia… - Journal of Inorganic and …, 1972 - Elsevier
RESULTS AND DISCUSSION Ethylamino and n-propylamino tributoxy silanes form 1: 1 adducts with tin (IV) chloride. The stoichiometry of these complexes has been checked by …
Number of citations: 2 www.sciencedirect.com
JK Rasmussen, SM Heilmann… - Die …, 1984 - Wiley Online Library
Azlactones (2-oxazolin-5-ones)(A) in general are known to undergo ring-opening addition reactions (Eq.(1)) with a variety of nucleophiles including water, alcohols, amines, and thiols'). …
Number of citations: 13 onlinelibrary.wiley.com
L Li, X Chen, K Jin, JM Torkelson - Macromolecules, 2018 - ACS Publications
Vitrimers form a promising class of dynamic polymer networks, but they have an Achilles’ heel: elastomeric vitrimers exhibit significant creep under conditions where permanently cross-…
Number of citations: 213 pubs.acs.org

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